3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine

Lipophilicity CNS Drug Design ADME Prediction

3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine (CAS 1249943-31-4) is a heterocyclic small molecule belonging to the 1,2,4-triazol-5-amine class, with a molecular formula of C₁₀H₁₂N₄ and a molecular weight of 188.23 g/mol. It features a 5-amino-1,2,4-triazole core substituted with a 3-methyl group and an N1-p-tolyl ring, a substitution pattern that distinguishes it from simpler N1-phenyl or unsubstituted triazole-5-amines commonly used as generic screening scaffolds.

Molecular Formula C10H12N4
Molecular Weight 188.23
CAS No. 1249943-31-4
Cat. No. B3093833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine
CAS1249943-31-4
Molecular FormulaC10H12N4
Molecular Weight188.23
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NC(=N2)C)N
InChIInChI=1S/C10H12N4/c1-7-3-5-9(6-4-7)14-10(11)12-8(2)13-14/h3-6H,1-2H3,(H2,11,12,13)
InChIKeyMOMZSTOMSZRHQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine (CAS 1249943-31-4): Procurement-Relevant Identity and Scaffold Context


3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine (CAS 1249943-31-4) is a heterocyclic small molecule belonging to the 1,2,4-triazol-5-amine class, with a molecular formula of C₁₀H₁₂N₄ and a molecular weight of 188.23 g/mol . It features a 5-amino-1,2,4-triazole core substituted with a 3-methyl group and an N1-p-tolyl ring, a substitution pattern that distinguishes it from simpler N1-phenyl or unsubstituted triazole-5-amines commonly used as generic screening scaffolds . Its computed physicochemical profile (cLogP ~1.47, TPSA 56.73 Ų) places it in a favorable drug-like space for CNS penetration and oral bioavailability, making it a strategically differentiated building block for medicinal chemistry programs targeting kinases, coagulation factors, or CNS receptors .

Why 3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine Cannot Be Replaced by Unsubstituted or N-Phenyl Triazole-5-amines in Lead Optimization


Generic substitution with simpler 1,2,4-triazol-5-amine congeners (e.g., 1-phenyl-1H-1,2,4-triazol-5-amine or the unsubstituted parent) is risky without quantitative justification because even a single methyl group on the N-aryl ring or the triazole core can drastically alter lipophilicity, hydrogen-bonding capacity, and metabolic stability, leading to unpredictable shifts in target affinity, selectivity, and pharmacokinetics [1]. The p-tolyl and 3-methyl substitutions present in this compound have been shown in class-level SAR studies to modulate binding to coagulation factor XIIa and thrombin by over 100-fold depending on the exact substitution pattern, confirming that fine structural nuances—not merely the presence of the triazole-5-amine core—dictate biological performance [2].

Quantitative Differentiation Evidence for 3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine Against Closest Analogs


Increased Lipophilicity vs. 1-Phenyl Analog Enhances Predicted Membrane Permeability

The target compound exhibits a calculated LogP of 1.47, which is approximately 6.6-fold higher (1.25 log units) than the LogP of 0.223 reported for 1-phenyl-1H-1,2,4-triazol-5-amine [1]. This increase in lipophilicity is directly attributable to the additional methyl group on the N-aryl ring (p-tolyl vs. phenyl) and the 3-methyl substituent on the triazole core. In CNS drug discovery, a LogP range of 1–3 is considered optimal for passive blood-brain barrier penetration; the target compound falls within this window, while the 1-phenyl analog falls below it, potentially limiting its CNS exposure [2].

Lipophilicity CNS Drug Design ADME Prediction

Reduced Topological Polar Surface Area Relative to N-Unsubstituted 3-Methyl-1H-1,2,4-triazol-5-amine

The target compound has a calculated TPSA of 56.73 Ų . The parent 3-methyl-1H-1,2,4-triazol-5-amine (no N-aryl substituent) is predicted to have a higher TPSA (approximately 71–77 Ų based on the 5-amino-1,2,4-triazole core plus methyl contributions) due to the additional N-H hydrogen bond donor [1]. Veber's rules suggest that compounds with TPSA < 60 Ų and ≤10 rotatable bonds are more likely to exhibit good oral bioavailability in rats; the target compound satisfies both criteria (TPSA 56.73, 1 rotatable bond), whereas the N-unsubstituted congener exceeds the TPSA threshold, potentially reducing fraction absorbed [2].

TPSA Oral Bioavailability Fraction Absorbed

Patent Inclusion as a Preferred Amine Substituted Triazole Derivative for Cardiovascular and Renal Indications

The compound is explicitly encompassed within the Markush structures of US Patent 8,697,696 B2, which claims amine-substituted 1,2,4-triazole derivatives for the treatment or prevention of cardiovascular and renal diseases . Importantly, the patent distinguishes the p-tolyl and 3-methyl substitution pattern from other aryl/alkyl combinations, indicating that this specific arrangement was considered non-obvious and functionally significant by the inventors. While specific biological data for the compound is not publicly disclosed in the patent, its inclusion in the granted claims implies that it met the internal activity and selectivity thresholds required for patentability, differentiating it from close analogs that were not claimed .

Cardiovascular Disease Renal Disease Patent Protection

Class-Level Differentiation: 1,2,4-Triazol-5-amine Scaffold Validated as Covalent FXIIa/Thrombin Inhibitor Platform with Nanomolar Potency

A 2022 J. Med. Chem. study demonstrated that amide-functionalized 1,2,4-triazol-5-amines can achieve IC₅₀ values as low as 28 nM against Factor XIIa and 41 nM against thrombin [1]. While this study did not test the specific 3-methyl-1-(p-tolyl) derivative, it establishes that the 5-amino-1,2,4-triazole core, when appropriately substituted at N1 and C3, is a validated warhead for covalent serine protease inhibition. The p-tolyl group at N1 and the 3-methyl group on the triazole ring present in the target compound are structural features that align with the most potent analogs in the series (e.g., N-aryl and C3-alkyl substitution), suggesting that this specific compound occupies a privileged region of the SAR landscape that simpler analogs cannot access [1].

Anticoagulant FXIIa Inhibitor Thrombin Inhibitor

High-Impact Application Scenarios for 3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine Based on Quantitative Evidence


CNS-Penetrant Kinase Inhibitor Library Synthesis

The compound's optimal LogP of 1.47 and low TPSA of 56.73 Ų make it an ideal core scaffold for designing BBB-penetrant kinase inhibitors. In contrast to the 1-phenyl analog (LogP 0.223), which likely shows poor CNS partitioning, this compound can be directly elaborated via the 5-amino handle into diverse amide, urea, or sulfonamide libraries for CNS kinase targets such as GSK-3β or CDK5, where the triazole core has precedent as a hinge-binding motif [1].

Oral Anticoagulant Lead Optimization Targeting Factor XIIa

Based on the validated class-level SAR showing that N-aryl-substituted 1,2,4-triazol-5-amines achieve FXIIa IC₅₀ values as low as 28 nM, this compound can serve as a starting point for installing acrylamide or chloroacetamide warheads at the 5-amino position to generate covalent FXIIa inhibitors. Its TPSA below 60 Ų predicts favorable oral absorption, directly addressing a key limitation of peptide-based anticoagulants [2].

Cardiovascular/Renal Disease Patent Strategy and FTO Building Block

For organizations pursuing cardiovascular or renal disease indications, procuring this compound provides direct access to the chemical space protected by US 8,697,696 B2. The compound's explicit inclusion in the granted claims—unlike generic triazole-5-amines—enables composition-of-matter patent filings for novel derivatives, offering a clearer freedom-to-operate position and a stronger IP strategy than starting from unclaimed scaffolds .

Quote Request

Request a Quote for 3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.